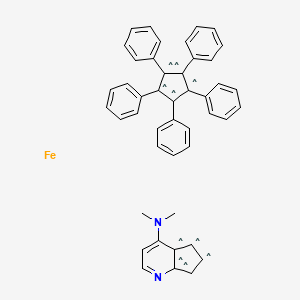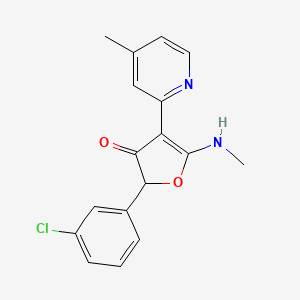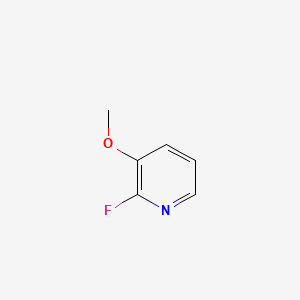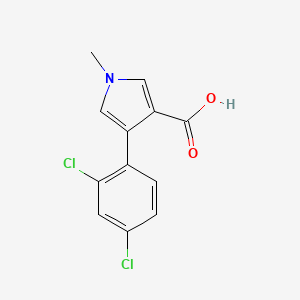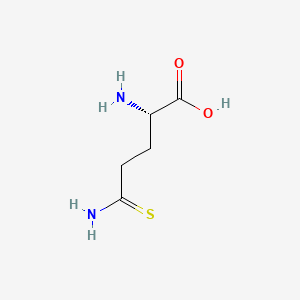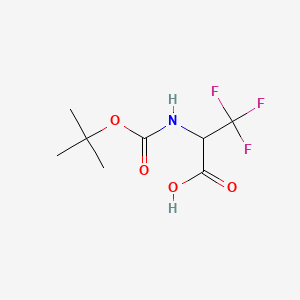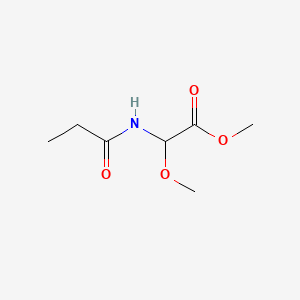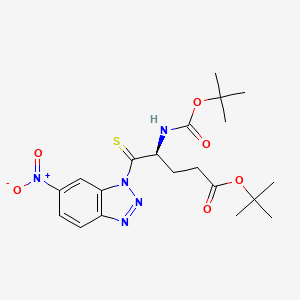
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: Formation of the cyclopentenone ring can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: A simpler analog with similar chemical properties.
2,3-Dimethyl-2-cyclopenten-1-one: A related compound with slight structural differences.
5-Isopropylidene-2-cyclopenten-1-one: Another analog with a different substitution pattern.
Uniqueness
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
174619-64-8 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.221 |
Nom IUPAC |
2,3-dimethyl-5-propan-2-ylidenecyclopent-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-6(2)9-5-7(3)8(4)10(9)11/h5,8H,1-4H3 |
Clé InChI |
WJBRZAYODUSEMK-UHFFFAOYSA-N |
SMILES |
CC1C(=CC(=C(C)C)C1=O)C |
Synonymes |
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



